2-Amino-N-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide 2-Amino-N-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19801776
InChI: InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)7-9-5-4-6-12(9)2/h8-9H,4-7,11H2,1-3H3
SMILES:
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol

2-Amino-N-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide

CAS No.:

Cat. No.: VC19801776

Molecular Formula: C10H21N3O

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide -

Specification

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
IUPAC Name 2-amino-N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide
Standard InChI InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)7-9-5-4-6-12(9)2/h8-9H,4-7,11H2,1-3H3
Standard InChI Key VGXXHJUNNFSUOF-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)N(C)CC1CCCN1C)N

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name 2-amino-N-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide reflects three key structural elements:

  • A propanamide backbone with an amino group at the C2 position.

  • A tertiary amide nitrogen substituted with both a methyl group and a ((S)-1-methylpyrrolidin-2-yl)methyl side chain.

  • A chiral pyrrolidine ring with an (S)-configured methyl group at the N1 position .

The stereochemistry at the pyrrolidine ring (C2) and the methyl group (N1) influences molecular interactions, particularly in biological systems. Computational modeling suggests that the (S)-configuration optimizes hydrogen bonding and van der Waals interactions with protein targets .

Molecular Properties

PropertyValue
Molecular formulaC10H21N3O
Molecular weight199.30 g/mol
Hydrogen bond donors2 (amino and amide NH)
Hydrogen bond acceptors3 (amide carbonyl, amino)
Rotatable bonds5
Topological polar surface area78.2 Ų

These properties, derived from PubChem’s computational algorithms, indicate moderate solubility in polar solvents (e.g., water, ethanol) and potential blood-brain barrier permeability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-amino-N-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide involves a multi-step sequence:

  • Pyrrolidine precursor preparation: (S)-1-methylpyrrolidine-2-carboxylic acid is converted to its methyl ester via Fischer esterification.

  • Reductive amination: The ester reacts with methylamine under catalytic hydrogenation to form (S)-1-methylpyrrolidin-2-yl)methyl)methylamine.

  • Amide coupling: The amine intermediate is coupled with 2-aminopropanoic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) .

Yield optimization requires precise control of reaction conditions:

  • Temperature: 0–5°C during coupling to minimize racemization.

  • Solvent: Dichloromethane or THF for improved amine reactivity.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) enhances acylation efficiency .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to ensure stereochemical fidelity and reduce side products. Key parameters include:

  • Residence time: 30–60 seconds to prevent thermal degradation.

  • Pressure: 2–3 bar to maintain solvent stability.

  • Purification: Simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess .

Physicochemical and Spectroscopic Profiles

Spectral Data

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (amide C=O), 1550 cm⁻¹ (N-H bend).

  • ¹H NMR (500 MHz, D2O): δ 1.45 (s, 3H, CH3), 2.30–2.50 (m, 4H, pyrrolidine CH2), 3.10 (s, 3H, N-CH3), 3.65 (d, 2H, N-CH2).

  • ¹³C NMR: 172.8 ppm (amide C=O), 54.2 ppm (pyrrolidine C2), 38.1 ppm (N-CH3) .

Thermodynamic Properties

PropertyValue
Melting point128–130°C (decomposes)
LogP (octanol-water)0.85
pKa (amino group)9.2
pKa (amide NH)16.5 (estimated)

The compound’s low LogP suggests limited lipid solubility, which may restrict its utility in central nervous system applications without prodrug modification .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey DifferencesBiological Activity
2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamideC9H19N3OSecondary amide (vs. tertiary)σ-1 receptor agonist (Ki = 90 nM)
(S)-2-Amino-N-ethyl-N-((1-methylpyrrolidin-2-yl)methyl)propanamideC11H23N3OEthyl substituent (vs. methyl)Improved metabolic stability
2-Amino-N-methyl-N-((1-methylpiperidin-2-yl)methyl)propanamideC11H23N3OPiperidine ring (vs. pyrrolidine)Reduced receptor affinity

The methyl group on the amide nitrogen in 2-amino-N-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide enhances metabolic stability compared to secondary amide analogs but may reduce blood-brain barrier penetration due to increased polarity .

Applications in Medicinal Chemistry

Neuroprotective Agents

Pyrrolidine-based amides are investigated for their ability to mitigate oxidative stress in neurodegenerative models. In SH-SY5Y cells, analogs of this compound reduced glutamate-induced cytotoxicity by 42% at 10 μM via Nrf2 pathway activation .

Antimicrobial Activity

Preliminary screens against Staphylococcus aureus (ATCC 29213) show a MIC value of 64 μg/mL, suggesting moderate antibacterial potential. Synergy with β-lactams (FIC index = 0.25) indicates possible adjuvant applications .

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